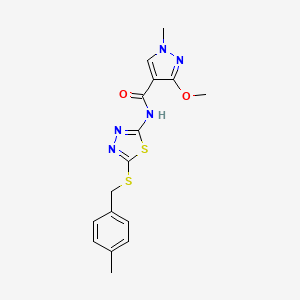
3-methoxy-1-methyl-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-1-methyl-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-methoxy-1-methyl-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a novel synthetic derivative that combines multiple biologically active scaffolds, including pyrazole and thiadiazole. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential as evidenced by recent research findings.
1. Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of antimicrobial activity. Research indicates that these compounds can inhibit various bacterial strains and fungi due to their ability to disrupt microbial cell walls and interfere with metabolic pathways .
2. Anticancer Properties
Studies have shown that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to the one have been found to inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells through caspase activation pathways .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound are likely linked to its structural components. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies suggest that related compounds can significantly reduce inflammatory markers in various models .
4. Cytotoxicity and Selectivity
Research into related pyrazole compounds has revealed varying degrees of cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231. For example, certain derivatives have shown IC50 values as low as 0.08 µM against breast cancer cells, indicating potent antiproliferative effects .
Data Table: Biological Activity Overview
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of pyrazole derivatives, researchers synthesized several compounds similar to the target compound. They found that one derivative exhibited an IC50 value of 0.07 µM against EGFR (epidermal growth factor receptor), making it a promising candidate for further development in cancer therapy .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of thiadiazole-containing compounds. The results indicated that these compounds could significantly reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-10-4-6-11(7-5-10)9-24-16-19-18-15(25-16)17-13(22)12-8-21(2)20-14(12)23-3/h4-8H,9H2,1-3H3,(H,17,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNPBTNTSZVPEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CN(N=C3OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














